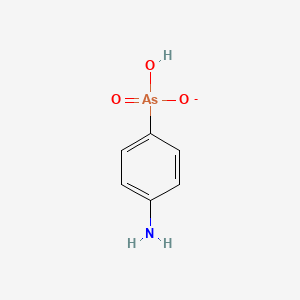
Arsanilate(1-)
説明
Arsanilate(1-) is the conjugate base of arsenilic acid. It is a conjugate base of an arsanilic acid.
科学的研究の応用
Vestibular Lesion Models in Rats Arsanilate is utilized in creating animal models to study vestibular deficits, as demonstrated by Vignaux et al. (2012). They explored the effects of transtympanic injection of sodium arsanilate in rats, finding that the induced damage was confined to the vestibular sensory organs. This model mimics the vestibular epithelia atrophy observed in humans with vestibular deficits, providing valuable insights into diseases like Ménière's disease and the effects of certain medications on the vestibular system (Vignaux et al., 2012).
Organoarsenicals in Poultry Litter Mangalgiri et al. (2015) reviewed the use of organoarsenicals like arsanilic acid in poultry feed and its environmental implications. They highlighted the need for advanced analytical methods to detect organoarsenical degradation products and further research on the fate and transport of these compounds in environmental systems (Mangalgiri et al., 2015).
Impact on Anaerobic Methanogenic Process Wang et al. (2014) investigated the effects of arsanilic acid on the kinetics and inhibition of the methanogenic process, finding that it can degrade and impact the microbial community involved in methane production. Their study contributes to understanding the environmental risks associated with arsanilic acid in animal manure (Wang et al., 2014).
Photolysis and Toxicity Studies Zhu et al. (2014) studied the photolysis of arsanilic acid and its metabolites' toxicity. They found that UV irradiation could degrade arsanilic acid, but the process also generated toxic by-products, highlighting the environmental risks associated with its use (Zhu et al., 2014).
Arsanilic Acid in Pig Manure Digestion Sun et al. (2017) analyzed the impact of arsanilic acid in pig manure on antibiotic resistance genes and microbial communities during anaerobic digestion. They observed that high concentrations of arsanilic acid could increase antibiotic resistance risks, emphasizing the importance of controlling its use as a feed additive (Sun et al., 2017).
Oxidation and Adsorption Studies Li et al. (2020) explored the simultaneous degradation of arsanilic acid and adsorption of produced inorganic arsenic using a combination of catalysts and peroxymonosulfate. This study provides insights into controlling arsanilic acid pollution in water (Li et al., 2020).
Arsanilic Acid in Agriculture Geng et al. (2017) focused on the uptake and transformation of arsanilic acid by rice, which is significant due to rice's efficiency in accumulating arsenic. Their findings contribute to understanding the risks associated with using arsanilic acid-contaminated manure as fertilizer (Geng et al., 2017).
Arsanilic Acid and Cytochrome P450 in Earthworms Li et al. (2011) investigated the effects of arsanilic acid on the enzymatic activities in earthworms, finding that it inhibited important enzymes in the cytochrome P450 system. This study highlights the potential ecological impact of arsanilic acid contamination in soils (Li et al., 2011).
Arsanilic Acid and Blood Coagulation Griminger (1962) examined the influence of arsanilic acid on blood coagulation, contributing to understanding its effects on animal health and safety when used in feed additives (Griminger, 1962).
UV Disinfection and Transformation Pathways Li et al. (2016) explored the transformation pathways of arsanilic acid in water during UV disinfection. This research is crucial in understanding how arsanilic acid from animal feed additives can be transformed into more toxic inorganic arsenic species (Li et al., 2016).
特性
IUPAC Name |
(4-aminophenyl)-hydroxyarsinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNKHVGWJDPIRJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsNO3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsanilate(1-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B1241594.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
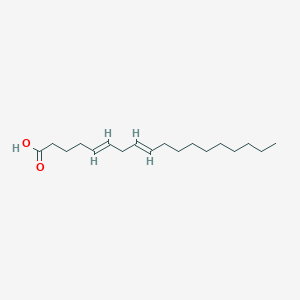
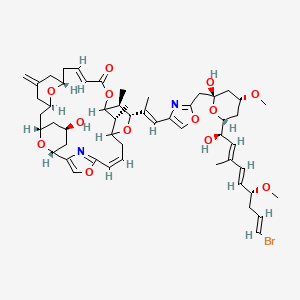
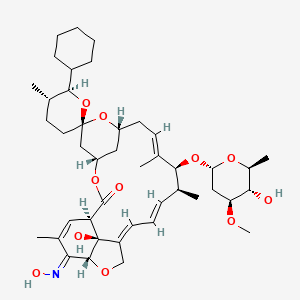


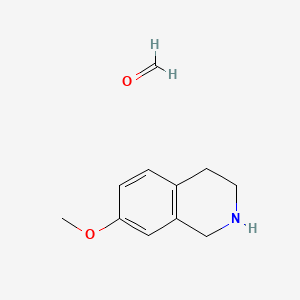
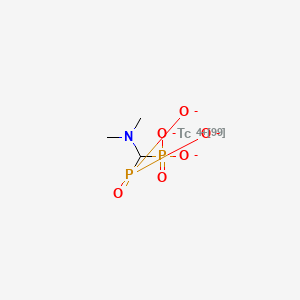
![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)